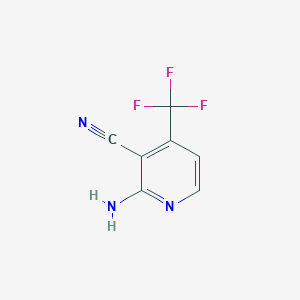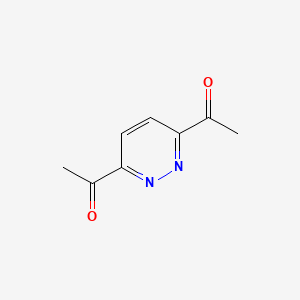
1,1'-(Pyridazine-3,6-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pyridazine-3,6-diyl)diethanone is a chemical compound with the molecular formula C8H8N2O2 It belongs to the class of pyridazine derivatives, characterized by a pyridazine ring substituted with ethanone groups at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(Pyridazine-3,6-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of pyridazine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of 1,1’-(Pyridazine-3,6-diyl)diethanone may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Pyridazine-3,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Pyridazine-3,6-diyl)diethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1,1’-(Pyridazine-3,6-diyl)diethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparación Con Compuestos Similares
1,1’-(Pyridazine-3,6-diyl)diethanone can be compared with other pyridazine derivatives, such as:
1,2-Dihydropyridazine-3,6-dione: Known for its different reactivity due to the presence of carbonyl groups.
3,6-Dimethylpyridazine: Lacks the ethanone groups, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-(6-acetylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-4-8(6(2)12)10-9-7/h3-4H,1-2H3 |
Clave InChI |
WDUKBCKRHKFVNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


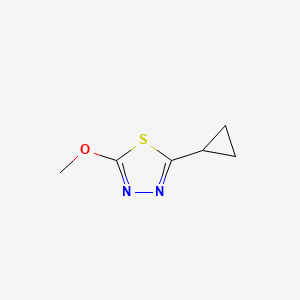
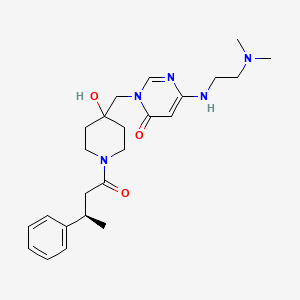
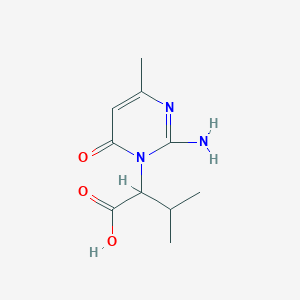
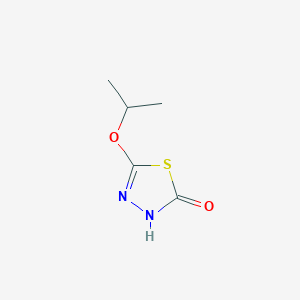
![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)



![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
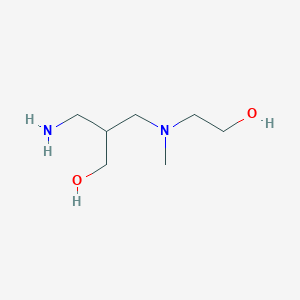

![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
